molecular formula C18H20N2O6 B5174568 methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5174568
M. Wt: 360.4 g/mol
InChI Key: SMWMJPAKDYCBNS-PTNGSMBKSA-N
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Description

Methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Nitrobenzylidene Group: This step involves the condensation of the pyrrole derivative with a nitrobenzaldehyde under basic or acidic conditions.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The nitrobenzylidene group could play a role in binding to the target, while the pyrrole ring might be involved in the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-aminobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate might confer unique properties such as increased reactivity or specific interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-12-16(18(22)26-3)15(17(21)19(12)9-4-10-25-2)11-13-5-7-14(8-6-13)20(23)24/h5-8,11H,4,9-10H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWMJPAKDYCBNS-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1CCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1CCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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